molecular formula C17H15N5S B11483460 5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11483460
M. Wt: 321.4 g/mol
InChI Key: IYGUSDKVWXEVOQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound, which includes a fused benzothiophene and triazolopyrimidine ring system, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring. This can be achieved through the cyclization of appropriate thiophene derivatives under acidic or basic conditions.

    Introduction of the Triazolopyrimidine Moiety: The next step involves the formation of the triazolopyrimidine ring. This can be accomplished through the reaction of the benzothiophene derivative with hydrazine and a suitable nitrile under reflux conditions.

    Methylation and Pyridyl Substitution: The final steps involve the methylation of the triazolopyrimidine ring and the introduction of the pyridyl group. This can be achieved through the reaction of the intermediate compound with methyl iodide and 4-pyridinecarboxaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and methyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the development of novel drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving cell signaling and apoptosis.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic effects in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

    Material Science:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or receptors involved in cell proliferation, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolopyridine: A related compound with a different ring structure but similar applications in medicinal chemistry.

    Benzothiophene Derivatives: Compounds with a benzothiophene ring that exhibit similar chemical reactivity and biological activities.

Uniqueness

5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its fused ring structure, which combines the properties of benzothiophene and triazolopyrimidine

Properties

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H15N5S/c1-10-19-17-14(12-4-2-3-5-13(12)23-17)16-20-15(21-22(10)16)11-6-8-18-9-7-11/h6-9H,2-5H2,1H3

InChI Key

IYGUSDKVWXEVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC=NC=C5

Origin of Product

United States

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